molecular formula C20H18Cl2N2O2 B2748080 2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-69-4

2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2748080
CAS RN: 851406-69-4
M. Wt: 389.28
InChI Key: GEBCYCGFSKYLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring attached to a benzamide group via an ethyl linker. The quinoline ring is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The benzamide group consists of a benzene ring attached to an amide group.

Scientific Research Applications

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the diverse biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.

properties

IUPAC Name

2,4-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c1-11-3-4-12(2)18-16(11)9-13(19(25)24-18)7-8-23-20(26)15-6-5-14(21)10-17(15)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBCYCGFSKYLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.